molecular formula C17H18N2O2S B2738550 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 2097908-61-5

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No. B2738550
CAS RN: 2097908-61-5
M. Wt: 314.4
InChI Key: SXNSJDIAULZNTE-UHFFFAOYSA-N
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Description

The compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The thiazole ring is notable for its versatility and prevalence in various biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure, including the nature and position of any substituents. Factors that could be influenced by these details include the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Antiviral Activity Against Influenza A Virus H1N1

The compound demonstrates antiviral potential against the influenza A virus subtype H1N1 . Influenza viruses remain a significant public health concern, and small molecules capable of inhibiting their replication are highly sought after. The synthetic approach involves nitrosocarbonyl chemistry, leading to nucleoside derivatives that exhibit promising antiviral activity against H1N1. These findings contribute to the ongoing efforts to combat influenza outbreaks.

Carbocyclic Nucleoside Analogues

The compound serves as a key intermediate in the synthesis of carbocyclic nucleoside analogues. Nitrosocarbonyl intermediates play a crucial role in this process, allowing for the efficient construction of these valuable compounds. Carbocyclic nucleosides find applications in antiviral drug development and as potential therapeutic agents .

Human Herpes and Varicella Viruses

While not directly related to the compound , similar nucleoside derivatives have shown moderate activity against human herpes and varicella viruses . This highlights the broader potential of nitrosocarbonyl-based chemistry in antiviral research.

Human Papillomavirus (HPV) Inhibition

Certain nucleoside derivatives derived from nitrosocarbonyl chemistry exhibit strong activity against human papillomavirus (HPV) . HPV is associated with various cancers, making these findings relevant for potential therapeutic strategies.

Organic Synthesis and Nitrosocarbonyl Chemistry

The compound’s synthetic protocol relies on nitrosocarbonyl chemistry, which is a fascinating area of organic chemistry. Nitrosocarbonyls are fleeting intermediates with diverse synthetic applications . Researchers continue to explore their reactivity and utility in various contexts.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many biologically active thiazoles act by interacting with enzymes or receptors in the body .

properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c20-15(18-12-17(21)9-5-2-6-10-17)14-11-22-16(19-14)13-7-3-1-4-8-13/h1,3-5,7-9,11,21H,2,6,10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNSJDIAULZNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide

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